5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride
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Overview
Description
5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO3S and a molecular weight of 263.74 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(Pyridin-3-yloxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(Pyridin-3-yloxy)pentane-1-sulfonic acid+SOCl2→5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to prevent hydrolysis.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis Product: The major product of hydrolysis is 5-(Pyridin-3-yloxy)pentane-1-sulfonic acid.
Scientific Research Applications
5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-2-yloxy)pentane-1-sulfonyl chloride
- 5-(Pyridin-4-yloxy)pentane-1-sulfonyl chloride
- 5-(Pyridin-3-yloxy)butane-1-sulfonyl chloride
Uniqueness
5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C10H14ClNO3S |
---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
5-pyridin-3-yloxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO3S/c11-16(13,14)8-3-1-2-7-15-10-5-4-6-12-9-10/h4-6,9H,1-3,7-8H2 |
InChI Key |
XVYPZXYOILNRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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